2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-[bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrF8/c16-13(9-5-7(14(19,20)21)1-3-11(9)17)10-6-8(15(22,23)24)2-4-12(10)18/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEJMSNKEJDREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C2=C(C=CC(=C2)C(F)(F)F)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrF8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene typically involves the reaction of trifluoromethylbenzene derivatives with bromine and fluorine-containing reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the coupling process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity to specific targets . The trifluoromethyl groups also contribute to the compound’s lipophilicity, affecting its distribution within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences and Substituent Effects
- Target Compound : Features a brominated methyl bridge linking two fluorinated aromatic rings, with trifluoromethyl groups at key positions. This structure enhances steric bulk and electronic withdrawal, favoring nucleophilic substitution at the benzyl bromide site.
- 2-Bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl (2l) : A biphenyl derivative with bromo, chloro, and trifluoromethyl groups. Lacks the methyl bridge, reducing steric hindrance but maintaining strong electron-withdrawing effects .
- 1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene : Contains a trifluoromethoxy group instead of trifluoromethyl, which is less electron-withdrawing but increases polarity .
- 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene : Substituted with a methylsulfonyl group, a stronger electron-withdrawing group than trifluoromethyl, enhancing reactivity in aromatic substitution reactions .
Data Table: Comparative Analysis of Key Properties
Biological Activity
The compound 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene (CAS RN: 2149590-94-1) is a fluorinated aromatic compound that has garnered attention in various fields of biological research, particularly in antimicrobial and anticancer studies. This article provides a detailed examination of its biological activities, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple fluorine and bromine substituents, which significantly influence its biological properties. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of fluorinated compounds similar to this compound. For instance, a series of fluoro and trifluoromethyl-substituted derivatives have shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).
Minimum Inhibitory Concentration (MIC) Data
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 22 | 0.031 - 0.062 | MRSA, VRSA |
| Control (Vancomycin) | 0.5 - 1.0 | MRSA, VRSA |
The compound identified as 22 demonstrated superior activity compared to traditional antibiotics like methicillin and vancomycin, indicating its potential as an effective therapeutic agent against resistant bacterial strains .
Cytotoxicity Studies
Cytotoxicity assessments using Vero cells revealed that several derivatives exhibited selectivity indices (SI) greater than 10, suggesting a favorable therapeutic window. Compounds with MIC values less than 1 µg/mL were particularly noted for their low cytotoxic effects on mammalian cells compared to their antibacterial efficacy .
The mechanism by which these compounds exert their antibacterial effects includes disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions within bacterial cells. This is particularly relevant in the context of biofilm formation, where certain compounds have been shown to significantly reduce pre-formed biofilms more effectively than established antibiotics .
Case Study 1: Efficacy Against MRSA
In a controlled study, the compound 22 was administered in vitro against various MRSA strains. The results indicated a rapid bactericidal effect comparable to vancomycin over a 24-hour period. Time-kill assays demonstrated that at higher concentrations (10× MIC), the reduction in bacterial counts was substantial, supporting the compound's potential for further clinical development .
Case Study 2: Selectivity Index Evaluation
A comprehensive evaluation of selectivity indices across multiple fluorinated compounds revealed that those with trifluoromethyl substitutions not only retained antibacterial activity but also exhibited reduced toxicity towards mammalian cells. This characteristic is crucial for developing new antimicrobial therapies that minimize adverse effects while maximizing efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene, and what factors influence yield and purity?
- Methodological Answer : Synthesis typically involves bromination and coupling reactions. For example, bromination of precursor aryl rings using bromine in dichloromethane under controlled temperatures (0–5°C) ensures regioselectivity, while coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts and anhydrous conditions to avoid side reactions. Purity (>95%) is achieved via column chromatography with hexane/ethyl acetate gradients .
Q. What analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine environments .
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography for absolute stereochemical determination, though challenges arise due to heavy atoms (Br, F) complicating diffraction patterns .
- HPLC with UV detection (λ = 254 nm) for purity assessment, using C18 reverse-phase columns .
Q. How can researchers mitigate halogen exchange or defluorination during synthesis?
- Methodological Answer : Use non-polar solvents (e.g., DCM, toluene) to minimize ionic intermediates. Low temperatures (−20°C to 0°C) and short reaction times reduce bromine-fluorine exchange. Additives like silver tetrafluoroborate (AgBF₄) stabilize intermediates in coupling steps .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the bromine atom’s electrophilicity at the benzylic position can be quantified using Fukui indices, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) . Molecular docking studies (AutoDock Vina) predict interactions with biological targets like enzyme active sites .
Q. What experimental designs are optimal for assessing environmental persistence and bioaccumulation potential?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic studies : Hydrolysis half-life determination in buffered solutions (pH 4–9) at 25°C.
- Biotic studies : Use OECD 301F Ready Biodegradability tests with activated sludge.
- Bioaccumulation : Measure logP values via shake-flask method (octanol-water partition). A logP > 3.5 suggests high bioaccumulation risk, necessitating ecotoxicology assays (e.g., Daphnia magna LC₅₀) .
Q. How do steric and electronic effects of trifluoromethyl groups influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The trifluoromethyl group acts as a strong electron-withdrawing meta-director. Steric hindrance from the -CF₃ group reduces reactivity at adjacent positions, confirmed by competitive EAS experiments with nitration (HNO₃/H₂SO₄). Computational electrostatic potential maps (MEPs) visualize electron-deficient regions, aligning with observed substitution patterns .
Q. What strategies resolve contradictory data in biological activity studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum-free media).
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric vs. radiometric assays).
- Metabolite profiling : Use LC-MS/MS to rule out off-target effects from degradation products .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for bromination steps?
- Methodological Answer : Variability often stems from trace moisture or oxygen. Implement strict inert conditions (N₂/Ar glovebox) and reagent drying (molecular sieves for DCM). Compare yields using alternative brominating agents (e.g., NBS vs. Br₂) and monitor via in-situ IR spectroscopy for intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
